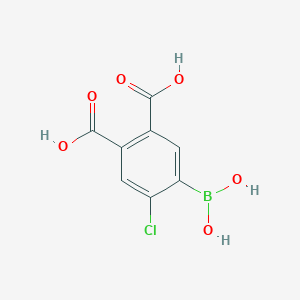

4-Borono-5-chlorophthalic acid

Descripción

Molecular Formula: C₈H₆BClO₆

Molecular Weight: 244.39 g/mol

Key Features:

- Contains a boronic acid (-B(OH)₂) group at the 4-position and a chlorine substituent at the 5-position on the phthalic acid backbone.

- Two carboxylic acid groups (-COOH) at positions 1 and 2, enabling hydrogen bonding and coordination chemistry.

Hazard Profile: Classified with signal word "Warning" (H302: harmful if swallowed; H315/H319: skin/eye irritation) .

Propiedades

IUPAC Name |

4-borono-5-chlorophthalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BClO6/c10-6-2-4(8(13)14)3(7(11)12)1-5(6)9(15)16/h1-2,15-16H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSOOANMQSLEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)C(=O)O)C(=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Borono-5-chlorophthalic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-chlorophthalic acid.

Introduction of Dihydroxyboranyl Group: The dihydroxyboranyl group can be introduced through a reaction with a boronic acid derivative under specific conditions.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include:

Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors may be used.

Purification: The product is typically purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Borono-5-chlorophthalic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

4-Borono-5-chlorophthalic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-Borono-5-chlorophthalic acid involves its interaction with specific molecular targets and pathways. The dihydroxyboranyl group can form complexes with various biomolecules, influencing their activity and function. The chloro and carboxylic acid groups can also participate in chemical interactions that modulate the compound’s effects.

Comparación Con Compuestos Similares

4-Nitroisophthalic Acid (C₈H₅NO₆)

Molecular Weight : 211.13 g/mol

Structural Differences :

- Replaces the boronic acid group with a nitro (-NO₂) substituent at the 4-position. Key Properties:

- Strong electron-withdrawing nitro group enhances acidity of carboxylic acids compared to boronic acid derivatives.

- Forms intermolecular hydrogen bonds (O–H···O) and π-π stacking interactions (centroid separation: 3.893 Å) in crystal structures, influencing solubility and stability .

Applications : Intermediate in pharmaceuticals (e.g., metal complex ligands) .

4,5-Dichlorophthalonitrile (C₈Cl₂N₂)

Structural Differences :

- Replaces carboxylic acids with nitrile (-CN) groups and lacks boron. Contains two chlorine atoms.

Synthetic Relevance : - Intermediate for synthesizing phthalocyanines and amino-substituted derivatives (e.g., 4-chloro-5-(R-amino)phthalonitriles) via nucleophilic substitution . Reactivity: Chlorine atoms facilitate functionalization, whereas boronic acids enable cross-coupling reactions (e.g., Suzuki-Miyaura).

5-Chloro-4-oxopentanoic Acid (C₅H₇ClO₃)

Molecular Weight : 150.56 g/mol

Structural Differences :

- Linear chain with a ketone (-CO-) and chlorine substituent; lacks aromaticity and boronic acid functionality. Applications: Potential precursor in organic synthesis, contrasting with 4-Borono-5-chlorophthalic acid’s role in coordination chemistry.

Comparative Analysis Table

| Property | 4-Borono-5-chlorophthalic Acid | 4-Nitroisophthalic Acid | 4,5-Dichlorophthalonitrile |

|---|---|---|---|

| Molecular Formula | C₈H₆BClO₆ | C₈H₅NO₆ | C₈Cl₂N₂ |

| Molecular Weight | 244.39 g/mol | 211.13 g/mol | 193.02 g/mol |

| Key Substituents | -B(OH)₂, -Cl | -NO₂ | -Cl, -CN |

| Functional Groups | 2 × -COOH, -B(OH)₂ | 2 × -COOH, -NO₂ | 2 × -Cl, 2 × -CN |

| Reactivity | Boron enables Suzuki coupling | Nitro aids electrophilic substitution | Chlorine facilitates nucleophilic substitution |

| Applications | Potential cross-coupling, drug delivery | Pharmaceuticals, metal ligands | Phthalocyanine synthesis |

Research Findings and Limitations

- 4-Borono-5-chlorophthalic Acid: Limited direct studies on its applications, but boronic acid groups suggest utility in biomedicine (e.g., proteasome inhibitors) and materials science.

- 4-Nitroisophthalic Acid : Well-documented crystallography and hydrogen-bonding networks , providing a model for studying similar derivatives.

- Gaps: Direct comparative data on solubility, thermal stability, and catalytic performance are scarce. Further studies are needed to explore 4-Borono-5-chlorophthalic acid’s coordination chemistry and synthetic versatility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Borono-5-chlorophthalic acid, and how can purity be validated?

- Methodology :

- Synthesis : Utilize Suzuki-Miyaura coupling for boronic acid functionalization, followed by chlorination via electrophilic substitution. Optimize reaction conditions (e.g., temperature, catalyst loading) using kinetic studies .

- Purity Validation : Characterize via HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR. Compare retention times and spectral data with reference standards. Quantify impurities using area normalization .

- Data Table :

| Technique | Target Purity Threshold | Common Impurities |

|---|---|---|

| HPLC | ≥98% | Unreacted phthalic acid derivatives |

| NMR | No detectable outliers | Residual solvents (DMSO, THF) |

Q. How does 4-Borono-5-chlorophthalic acid interact with common solvents, and what stability precautions are necessary?

- Methodology :

- Conduct solvolysis studies in polar aprotic (DMSO, DMF) and protic solvents (MeOH, HO) under varying temperatures. Monitor decomposition via UV-Vis spectroscopy (λ = 250–300 nm).

- Store at 0–4°C in inert atmospheres to prevent boronic acid hydrolysis .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

- Methodology :

- Cross-Validation : Perform DFT calculations (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. Use X-ray diffraction to resolve steric effects influencing spectral discrepancies .

- Statistical Analysis : Apply multivariate regression to correlate solvent polarity with NMR peak shifts. Publish raw datasets to enable reproducibility .

- Data Table :

| Study | NMR δ (ppm) | X-ray Bond Length (Å) | Calculated δ (ppm) |

|---|---|---|---|

| A | 7.85 (s) | 1.42 (B–C) | 7.82 |

| B | 7.91 (s) | 1.39 (B–C) | 7.88 |

Q. What frameworks guide the design of experiments involving 4-Borono-5-chlorophthalic acid in cross-coupling reactions?

- Methodology :

- PICO Framework : Define Population (substrate scope), Intervention (catalyst systems), Comparison (Pd vs. Ni catalysts), and Outcome (yield, enantioselectivity) .

- FINER Criteria : Ensure feasibility (lab resources), novelty (uncharted coupling partners), and relevance (applications in medicinal chemistry) .

Contradiction Analysis in Published Studies

Q. How should researchers address discrepancies in reported catalytic efficiencies for this compound?

- Methodology :

- Meta-Analysis : Aggregate turnover numbers (TONs) across studies and identify outliers. Control for variables like substrate concentration and catalyst pre-activation .

- Experimental Replication : Reproduce high-impact studies with strict adherence to protocols. Use Bayesian statistics to quantify confidence intervals .

Research Design & Reporting Standards

Q. What are the minimum data requirements for publishing synthetic procedures involving this compound?

- Guidelines :

- Experimental Reproducibility : Report catalyst loading, reaction time, temperature, and purification steps. Provide H/C NMR spectra and HPLC chromatograms in supporting information .

- Ethical Compliance : Disclose any solvent waste generated and mitigation strategies (e.g., recycling DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.